Product packaging for acetic acid;2-methyl-1H-imidazole(Cat. No.:CAS No. 62695-48-1)

acetic acid;2-methyl-1H-imidazole

Cat. No.: B15449075
CAS No.: 62695-48-1
M. Wt: 202.21 g/mol
InChI Key: VTUJHRGEUWACCV-UHFFFAOYSA-N
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Description

General Context of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of applications in pharmaceuticals, materials science, and catalysis. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions. This versatility makes it a crucial component in many biologically active molecules and a versatile ligand in coordination chemistry. researchgate.netnih.gov In recent years, imidazolium-based ionic liquids have garnered significant attention as "green solvents" due to their low vapor pressure, thermal stability, and tunable properties. frontiersin.orgnih.gov

Significance of Acid-Base Adducts and Salts in Molecular Design and Function

The formation of acid-base adducts and salts is a fundamental concept in chemistry that allows for the tuning of molecular properties. By combining a Brønsted acid and a Brønsted base, new chemical entities with distinct physical and chemical characteristics, such as melting point, solubility, and conductivity, can be created. Protic ionic liquids (PILs), formed through the transfer of a proton from an acid to a base, are a prominent example. nih.gov The extent of proton transfer in these systems can vary, leading to a continuum between a simple hydrogen-bonded complex and a fully formed salt, which significantly influences their behavior. univie.ac.at

Overview of 2-Methyl-1H-Imidazole as a Versatile Heterocyclic Synthon

2-Methyl-1H-imidazole is a readily available and versatile building block in organic synthesis. The presence of a methyl group at the 2-position introduces steric hindrance that can influence its coordination behavior and the properties of its derivatives. nih.gov It serves as a precursor for the synthesis of various pharmaceuticals and is a key component in the formation of metal-organic frameworks (MOFs). nih.gov Its basic nitrogen atom readily participates in acid-base reactions, making it an ideal candidate for the formation of protic ionic liquids and other supramolecular assemblies.

Relevance of Acetic Acid in Organic Chemistry and Supramolecular Assemblies

Acetic acid is a ubiquitous and fundamental carboxylic acid in organic chemistry. It serves as a solvent, reagent, and catalyst in numerous reactions. Its ability to form strong hydrogen bonds makes it a key player in the construction of supramolecular assemblies. In the context of protic ionic liquids, acetic acid acts as the proton donor, forming the acetate (B1210297) anion upon reaction with a base. The nature of the acetate anion, particularly its basicity, plays a crucial role in determining the properties of the resulting ionic liquid. frontiersin.org

Research Trajectories for Acetic Acid;2-Methyl-1H-Imidazole within Scholarly Literature

Research involving the adduct of acetic acid and 2-methyl-1H-imidazole, or 2-methyl-1H-imidazolium acetate, falls into several key areas. A primary focus is on the fundamental understanding of proton transfer and the potential formation of N-heterocyclic carbenes (NHCs) in the liquid state. frontiersin.orgnih.gov This has significant implications for its use in catalysis. Another area of interest is its characterization as a protic ionic liquid, including its thermal stability and spectroscopic properties, often in comparison to other imidazolium-based ionic liquids. dtic.mil Furthermore, the supramolecular chemistry of imidazolium (B1220033) acetates, including their hydrogen bonding networks and potential for forming higher-order structures, is an active field of investigation. researchgate.net The synthesis and properties of related dicationic imidazolium acetates are also being explored for their potential applications in various fields. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O4 B15449075 acetic acid;2-methyl-1H-imidazole CAS No. 62695-48-1

Properties

CAS No.

62695-48-1

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

acetic acid;2-methyl-1H-imidazole

InChI

InChI=1S/C4H6N2.2C2H4O2/c1-4-5-2-3-6-4;2*1-2(3)4/h2-3H,1H3,(H,5,6);2*1H3,(H,3,4)

InChI Key

VTUJHRGEUWACCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1.CC(=O)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Acetic Acid;2 Methyl 1h Imidazole

Direct Synthesis Approaches for 2-Methyl-1H-Imidazolium Acetate (B1210297) Formation

The most straightforward route to forming 2-methyl-1H-imidazolium acetate involves the direct reaction of its constituent acid and base components. Variations of this approach focus on optimizing reaction conditions, such as the choice of solvent, or eliminating solvents altogether to improve the environmental profile of the synthesis.

Acid-Base Neutralization Pathways

The formation of 2-methyl-1H-imidazolium acetate via acid-base neutralization is a direct and common method. This pathway involves the reaction of the weak base, 2-methyl-1H-imidazole, with the weak acid, acetic acid. The proton (H⁺) from the carboxylic acid group of acetic acid is transferred to one of the nitrogen atoms of the imidazole (B134444) ring, forming the 2-methyl-1H-imidazolium cation and the acetate anion. youtube.com

The general reaction is as follows: C₄H₆N₂ (2-methyl-1H-imidazole) + CH₃COOH (acetic acid) → [C₄H₇N₂]⁺[CH₃COO]⁻ (2-methyl-1H-imidazolium acetate)

This method is analogous to the synthesis of other imidazolium (B1220033) acetate ionic liquids, such as 1-methylimidazolium (B8483265) acetate, which is prepared by the neutralization of 1-methylimidazole with acetic acid. researchgate.net The reaction is typically stirred for several hours to ensure completion. researchgate.net

Solvent-Dependent Synthesis Optimization

The choice of solvent can significantly influence the synthesis of imidazolium salts. Solvents are used to dissolve reactants, facilitate their interaction, and control reaction temperature. In the synthesis of related imidazole derivatives, various organic solvents have been employed. For instance, N-alkylation reactions to produce imidazole precursors have been carried out in dichloromethane (DCM), dimethylformamide (DMF), and toluene. ajgreenchem.com Tetrahydrofuran (THF) has also been used as a solvent in the synthesis of imidazolium-based ionic liquids, with subsequent extraction steps often utilizing solvents like ethyl acetate. rsc.org

The optimization of synthesis in a solvent medium involves considering factors such as:

Solubility: The reactants (2-methyl-1H-imidazole and acetic acid) must be sufficiently soluble in the chosen solvent to allow for an efficient reaction.

Reaction Rate: The polarity and other properties of the solvent can affect the rate of the acid-base neutralization.

Product Isolation: The solvent should allow for easy isolation of the final ionic liquid product, whether through precipitation, crystallization, or removal of the solvent under reduced pressure.

Side Reactions: The solvent should be inert under the reaction conditions to avoid the formation of unwanted byproducts.

Solvent-Free and Green Chemistry Approaches in Formation of Imidazole Salts

In line with the principles of green chemistry, there is a growing emphasis on minimizing or eliminating the use of volatile and hazardous organic solvents. Solvent-free synthesis offers advantages such as reduced environmental impact, lower costs, and simplified purification procedures. ajgreenchem.com

One prominent green chemistry approach is the adaptation of the Debus-Radziszewski imidazole synthesis to directly produce imidazolium acetate ionic liquids. nih.gov This method can be performed as a one-pot, on-water reaction, significantly improving the environmental credentials of the synthesis. This reaction has been successfully used to create various 1,3-dialkylimidazolium acetate ionic liquids in high yields from long-chain linear amines, demonstrating a pathway that avoids traditional organic solvents. nih.gov

Another green approach involves the use of microwave irradiation to accelerate reactions, which can lead to shorter reaction times and increased yields, as demonstrated in the synthesis of certain imidazolium iodides. rsc.org While not a solvent-free method in all cases, it reduces energy consumption and reaction time, contributing to a greener process.

Precursor-Based Synthetic Routes to 2-Methyl-1H-Imidazole

Multicomponent Condensation Reactions for Imidazole Ring Formation

The imidazole ring of 2-methyl-1H-imidazole can be constructed using multicomponent condensation reactions, which involve combining three or more starting materials in a single reaction. A well-established method is the reaction of glyoxal, acetaldehyde, and ammonia. google.com The molar ratio of the reactants and the reaction conditions, such as temperature, are critical for optimizing the yield of 2-methylimidazole (B133640). For example, one procedure involves mixing a 40% aqueous solution of glyoxal with acetaldehyde and a 25% aqueous ammonia solution, with the reaction carried out at 90-95°C for 3 hours. google.com The final product is then isolated by vacuum distillation. google.com

The Debus-Radziszewski reaction is another classic multicomponent synthesis that can be adapted to form substituted imidazoles. nih.gov This reaction typically involves a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.

Reaction Name Reactants Key Conditions Product
Glyoxal-Acetaldehyde Synthesis40% aqueous glyoxal, acetaldehyde, 25% aqueous ammoniaReactant ratio (ammonia:acetaldehyde:glyoxal) = 2:1:1; Temperature = 90-95°C; Time = 3 hours2-Methyl-1H-imidazole
Debus-Radziszewski SynthesisDicarbonyl (e.g., glyoxal), Aldehyde (e.g., acetaldehyde), AmmoniaOne-pot, often on-waterSubstituted Imidazole

Strategic Modifications of Imidazole Ring Prior to Salt Formation

Before the final salt formation with acetic acid, the 2-methyl-1H-imidazole precursor can be strategically modified to create a wider range of functionalized ionic liquids. A common modification is N-alkylation or N-arylation, where a substituent is added to one of the nitrogen atoms of the imidazole ring. nih.gov

For example, 2-methylimidazole can be reacted with various alkyl or aryl halides to synthesize a series of 1-substituted-2-methylimidazolium halide salts. nih.gov This N-alkylation step creates a new cation. While the original goal might be a halide salt, the resulting substituted imidazolium cation could then potentially undergo an anion exchange reaction to form the corresponding acetate salt.

Another example involves the N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a base like potassium carbonate to form imidazol-1-yl-acetic acid tert-butyl ester. nih.gov This demonstrates how functional groups can be attached to the imidazole ring. A similar strategy could be applied to 2-methyl-1H-imidazole to introduce functional groups prior to its reaction with acetic acid, leading to task-specific ionic liquids.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of acetic acid;2-methyl-1H-imidazole from 2-methyl-1H-imidazole and a haloacetic acid derivative primarily involves N-alkylation. Due to the asymmetry of the 2-methyl-1H-imidazole ring, two regioisomers are possible: N1- and N3-alkylation. However, the alkylation predominantly occurs at the N1 position, leading to the desired (2-methyl-1H-imidazol-1-yl)acetic acid. This regioselectivity is influenced by several factors, including the steric hindrance imposed by the methyl group at the C2 position, which disfavors alkylation at the adjacent N3 position.

Studies on the N-alkylation of substituted imidazoles have shown that the choice of solvent, base, and temperature can significantly impact the regiochemical outcome. For instance, in the alkylation of 2-methyl-5-nitro-1H-imidazole, total regioselectivity for the N1 position was achieved under specific conditions, such as using potassium carbonate as the base in acetonitrile (B52724) at elevated temperatures. While the parent this compound is not chiral, stereoselective synthesis becomes relevant when chiral centers are introduced through derivatization of the acetic acid moiety or the imidazole ring.

Post-Synthesis Derivatization of this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modifications. These derivatizations are crucial for exploring the structure-activity relationships of its analogues in various applications.

N-Alkylation and N-Acylation Reactions of the Imidazolium Moiety

The remaining secondary amine in the imidazole ring of (2-methyl-1H-imidazol-1-yl)acetic acid can undergo further N-alkylation to form quaternary imidazolium salts. The reactivity of the imidazole nitrogen allows for the introduction of a wide range of alkyl groups. These reactions are typically carried out using alkyl halides in the presence of a base.

N-acylation of the imidazole ring is another important derivatization strategy. N-acylimidazoles are reactive species that can be used as acylating agents. The acylation of imidazoles can be achieved using various acylating agents, such as acyl chlorides or anhydrides. The stability and reactivity of the resulting N-acylimidazole depend on the nature of the acyl group.

Modifications at the Acetic Acid Component for Functionalization

The carboxylic acid group of this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Esterification and Amidation: The carboxylic acid can be readily converted to its corresponding esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. For example, treatment of a similar imidazolyl acetic acid with a chlorinating agent afforded the corresponding acid chloride, which then reacted with various amines to yield a series of amide derivatives nih.gov.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

Conversion to Other Functional Groups: The carboxylic acid moiety can be transformed into other functional groups such as nitriles or tetrazoles, which can significantly alter the electronic and steric properties of the molecule.

A variety of these modifications are summarized in the table below:

Starting MaterialReagent(s)Product
(2-methyl-1H-imidazol-1-yl)acetic acidSOCl₂2-(2-methyl-1H-imidazol-1-yl)acetyl chloride
2-(2-methyl-1H-imidazol-1-yl)acetyl chlorideR-NH₂N-substituted-2-(2-methyl-1H-imidazol-1-yl)acetamide
(2-methyl-1H-imidazol-1-yl)acetic acidR-OH, H⁺Alkyl 2-(2-methyl-1H-imidazol-1-yl)acetate
(2-methyl-1H-imidazol-1-yl)acetic acidLiAlH₄2-(2-methyl-1H-imidazol-1-yl)ethanol

Introduction of Peripheral Functional Groups for Advanced Applications

To further diversify the chemical space around the this compound scaffold, functional groups can be introduced onto the imidazole ring itself.

Halogenation: The imidazole ring can be halogenated at the C4 and C5 positions, providing handles for further cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Nitration: Nitration of the imidazole ring, typically at the C4 or C5 position, introduces a nitro group that can be subsequently reduced to an amino group. This amino group can then be further functionalized. For instance, nitration of 2-methylimidazole is a known reaction that yields the 4- or 5-nitro derivative wikipedia.org.

Condensation Reactions: The methyl group at the C2 position can potentially undergo condensation reactions with aldehydes to introduce new carbon-carbon bonds and extend the molecular framework.

These peripheral functionalizations are key to developing derivatives with specific properties required for advanced applications in materials science and medicinal chemistry.

Advanced Structural Characterization and Crystallographic Analysis of Acetic Acid;2 Methyl 1h Imidazole

Single-Crystal X-ray Diffraction Studies of the Salt and its Co-Crystals

To date, a specific single-crystal X-ray diffraction study for 2-methyl-1H-imidazolium acetate (B1210297) has not been reported in publicly accessible crystallographic databases. However, extensive research on various salts containing the 2-methyl-1H-imidazolium cation (also referred to as 2-methylimidazolium or 2-metH₂Im⁺) provides a solid foundation for predicting its structural characteristics. nih.govmdpi.com

The crystal system and space group of a compound are fundamental parameters describing its lattice symmetry. For the 2-methyl-1H-imidazolium cation, a variety of crystal systems and space groups have been observed depending on the counter-anion. For instance, 2-methyl-1H-imidazol-3-ium nitrate (B79036) crystallizes in the orthorhombic system with the space group P n m a, while a co-crystal of 2-methyl-1H-imidazol-3-ium nitrate with 2-methyl-1H-imidazole adopts a monoclinic system with the space group C2/c. nih.gov Another example, catena-(2-methylimidazolium bis(μ2-chloro)aquachloromanganese(II)), is reported to be monoclinic with the space group P2₁/c. nih.gov The diversity in these closely related structures suggests that the crystal system of 2-methyl-1H-imidazolium acetate could fall into common, lower-symmetry systems like monoclinic or orthorhombic. The final packing and symmetry would be dictated by the interplay of hydrogen bonding, electrostatic forces, and steric effects between the 2-methyl-1H-imidazolium cation and the acetate anion.

Table 1: Crystal System and Space Group of Selected 2-Methyl-1H-Imidazolium Salts

Compound Crystal System Space Group
2-methyl-1H-imidazol-3-ium nitrate Orthorhombic P n m a nih.gov
2-methyl-1H-imidazol-3-ium nitrate–2-methyl-1H-imidazole (1/1) Monoclinic C2/c nih.gov
catena-(2-methylimidazolium bis(μ2-chloro)aquachloromanganese(II)) Monoclinic P2₁/c nih.gov
2-methylimidazolium hydrogen succinate Orthorhombic Cmc2₁ tandfonline.com

This table presents data for related compounds to illustrate the range of possible crystal structures.

Detailed analysis of molecular geometry is derived from crystallographic data.

2-Methyl-1H-Imidazolium Cation: Upon protonation, the imidazole (B134444) ring of the 2-methyl-1H-imidazolium cation generally shows a high degree of planarity. acs.org The bond lengths and angles within the ring are consistent with an aromatic system. Studies on various salts show that the N-C bond lengths involving the methyl-substituted carbon are typically around 1.32 to 1.38 Å. researchgate.netresearchgate.net For example, in the neutral 2-methylimidazole (B133640) molecule, the N1–C2 and N3–C2 bond lengths are approximately 1.347(2) Å and 1.347(2) Å respectively, showcasing the delocalized nature of the bonding. researchgate.net The internal ring angles are all close to the ideal 108° for a five-membered ring.

Acetate Anion: The acetate anion (CH₃COO⁻) possesses a trigonal planar geometry around the carboxylate carbon atom. topblogtenz.com Due to resonance, the negative charge is delocalized across both oxygen atoms. vaia.com This results in the two carbon-oxygen bonds having equal length, which is intermediate between a typical C=O double bond (approx. 1.23 pm) and a C-O single bond (approx. 1.32 pm). libretexts.org Experimental evidence from X-ray crystallography on various acetate salts confirms that both C-O bond lengths are approximately 1.26 pm. libretexts.org The O-C-O bond angle is characteristically close to 120°. topblogtenz.com

Table 2: Representative Bond Lengths (Å) and Angles (°) for the Constituent Ions

Ion Bond/Angle Typical Value Reference
2-Methyl-1H-Imidazolium C-N (in ring) 1.32 - 1.38 Å researchgate.netresearchgate.net
C-C (in ring) ~1.36 Å researchgate.net
C-N-C (angle) ~108° researchgate.net
Acetate C-O ~1.26 Å libretexts.org
C-C ~1.51 Å -

This table provides typical values based on data from related structures and general chemical principles.

The 2-methyl-1H-imidazolium cation is a largely rigid structure. The imidazole ring is planar, a consequence of its aromaticity. researchgate.netacs.org The primary conformational variable is the orientation of the hydrogen atoms on the methyl group. In crystal structures, these are often refined to adopt a staggered conformation relative to the ring bonds to minimize steric strain.

Crystallographic disorder is a phenomenon where atoms or groups of atoms occupy multiple positions within the crystal lattice. In salts of 2-methyl-1H-imidazole, disorder can manifest in a few ways. One common type is the statistical disorder of the acidic proton. In a co-crystal of 2-methyl-1H-imidazol-3-ium nitrate with neutral 2-methylimidazole, the N-H proton was found to be disordered with half-occupancy, indicating it is shared between the nitrogen atoms of adjacent imidazole rings. nih.gov In the pure 2-methyl-1H-imidazol-3-ium nitrate salt, a statistical disorder of the methyl hydrogen atoms was noted due to the molecule's position on a mirror plane. nih.gov It is plausible that in the crystal structure of 2-methyl-1H-imidazolium acetate, similar disorder related to proton positions or the orientation of the methyl group could occur.

Polymorphism and Solid-State Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystalline form. This phenomenon is common in organic compounds and ionic liquids, as different packing arrangements can lead to distinct crystal structures with different physical properties. nih.govnih.gov

While no specific polymorphs have been documented for acetic acid;2-methyl-1H-imidazole, the phenomenon is well-known within the imidazolium (B1220033) salt family. nih.gov For example, imidazolium-based ionic liquids have been shown to act as crystallization directing agents, capable of isolating less stable polymorphs of active pharmaceutical ingredients. acs.org The existence of polymorphism is often linked to factors like cation/anion combination, the length of alkyl chains, and the presence of specific intermolecular interactions like hydrogen bonding. nih.govrsc.org Given that the 2-methyl-1H-imidazolium cation and acetate anion can engage in strong hydrogen bonding, and considering the conformational flexibility, however minor, it is reasonable to hypothesize that different crystallization conditions (e.g., solvent, temperature) could lead to different polymorphic forms of 2-methyl-1H-imidazolium acetate. The identification and characterization of such forms would require systematic screening and analysis by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Mechanistic Investigations of Phase Transformation Pathways

The study of phase transitions in molecular salts is critical for understanding their thermal stability and polymorphism, which are important considerations in materials science. For imidazolium-based salts, which can be considered a type of ionic liquid at elevated temperatures, phase transitions can be complex and may involve multiple solid-solid and solid-liquid transitions.

While specific studies on the phase transformation pathways of 2-methyl-1H-imidazolium acetate are not detailed in the available literature, research on imidazolium-based ionic liquids with various anions provides a framework for understanding potential mechanisms. taylorfrancis.comresearchgate.net The phase behavior of these materials is strongly influenced by the nature of the cation-anion interactions, particularly the hydrogen bonding network, as well as by the size and shape of the constituent ions.

The phase transitions in imidazolium salts can be driven by changes in the conformational flexibility of the cation and the orientational order of the ions in the crystal lattice. For instance, in imidazolium salts with longer alkyl chains, solid-solid phase transitions can be associated with the onset of conformational disorder in the alkyl chain. taylorfrancis.com In the case of 2-methyl-1H-imidazolium acetate, a potential solid-solid phase transition could involve a change in the hydrogen bonding pattern or a subtle rearrangement of the ions within the unit cell.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques to investigate these transformations. DSC can detect the enthalpy changes associated with phase transitions, such as melting and solid-solid transitions. TGA provides information on the thermal stability and decomposition temperature of the compound. For 2-methyl-1H-imidazolium acetate, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The presence of any additional peaks at lower temperatures could indicate solid-solid phase transitions.

The mechanism of such a transition would likely involve a cooperative displacement of ions, leading to a new crystal packing with different symmetry or cell parameters. The transition could be triggered by temperature-induced changes in the vibrational modes of the crystal lattice, which could overcome the energy barrier for the transformation.

Spectroscopic Insights into Molecular Structure (Beyond Basic Identification)

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the molecular structure and intermolecular interactions in 2-methyl-1H-imidazolium acetate. The formation of the salt and the presence of strong hydrogen bonds will lead to characteristic shifts in the vibrational frequencies of the functional groups involved.

The most significant changes are expected in the regions of the N-H stretching, C=O stretching, and various imidazole ring vibrations. Upon protonation of the 2-methyl-1H-imidazole, a broad and strong N-H stretching band is expected to appear in the FT-IR spectrum, typically in the range of 3200-2500 cm⁻¹. The broadness of this band is a hallmark of strong hydrogen bonding. researchgate.net

The vibrational modes of the acetate anion will also be affected. In the free acetic acid, the C=O stretching vibration of the carboxylic acid group appears around 1700 cm⁻¹. Upon deprotonation to form the acetate anion, this band is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). These typically appear around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

The Raman spectrum will provide complementary information. The imidazole ring vibrations are often more intense in the Raman spectrum. acs.orgnih.gov Protonation of the imidazole ring is known to cause shifts in the positions of these ring modes. For example, a band associated with the C=C stretching of the imidazole ring in histamine (B1213489) has been shown to be sensitive to the protonation state of the ring. nih.gov

Table 2: Expected Vibrational Bands for 2-Methyl-1H-Imidazolium Acetate
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic TechniqueStructural Information
N-H Stretch3200-2500FT-IRStrong hydrogen bonding
C-H Stretch (aromatic)3150-3100FT-IR, RamanImidazole ring integrity
C-H Stretch (aliphatic)3000-2850FT-IR, RamanMethyl group presence
Asymmetric COO⁻ Stretch1610-1550FT-IRCarboxylate formation
Imidazole Ring Vibrations1600-1400FT-IR, RamanProtonation state of the ring
Symmetric COO⁻ Stretch1450-1400FT-IRCarboxylate formation
Note: These are expected ranges and the exact positions will depend on the specific crystal environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

High-resolution NMR spectroscopy is an indispensable tool for confirming the structure of 2-methyl-1H-imidazolium acetate in solution and for studying its dynamic behavior. In a suitable deuterated solvent, such as D₂O or DMSO-d₆, the ¹H and ¹³C NMR spectra will provide a detailed picture of the molecular framework.

In the ¹H NMR spectrum, the formation of the 2-methyl-1H-imidazolium cation will result in a downfield shift of the imidazole ring protons compared to the neutral 2-methyl-1H-imidazole. This is due to the deshielding effect of the positive charge on the ring. A new, exchangeable proton signal corresponding to the N-H protons will also be observable, although its chemical shift and multiplicity will be solvent and concentration-dependent. The methyl protons of the acetate will appear as a singlet, typically in the range of 1.9-2.1 ppm.

The ¹³C NMR spectrum will similarly show a downfield shift for the carbon atoms of the imidazole ring upon protonation. The chemical shift of the carboxylate carbon in the acetate anion will be significantly different from that of the carboxylic acid carbon in acetic acid, providing further evidence of salt formation.

Table 3: Expected ¹H NMR Chemical Shifts for 2-Methyl-1H-Imidazolium Acetate in D₂O
ProtonExpected Chemical Shift (ppm)Multiplicity
Imidazole C4-H and C5-H~7.4-7.6Singlet or two singlets
Imidazole C2-CH₃~2.5-2.7Singlet
Acetate CH₃~1.9-2.1Singlet
Imidazole N-HVariable (solvent dependent)Broad singlet
Note: These are approximate chemical shifts and can vary based on solvent and concentration.

Circular Dichroism (CD) for Chiral Derivatives (if applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. The base compound, 2-methyl-1H-imidazolium acetate, is not chiral and therefore will not exhibit a CD spectrum. However, if a chiral derivative of either the cation or the anion were to be used, CD spectroscopy would be a valuable tool for stereochemical analysis.

For instance, chiral derivatives of 2-methyl-1H-imidazole can be synthesized. rsc.orgresearchgate.net If a chiral center is introduced into the molecule, for example, by attaching a chiral substituent to the imidazole ring or the methyl group, the resulting compound would be optically active. The CD spectrum of such a chiral derivative would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light. These signals can be used to determine the absolute configuration of the chiral centers and to study conformational changes in solution. rsc.orgnih.gov

Similarly, if a chiral carboxylic acid were used instead of acetic acid, the resulting salt would also be chiral. The CD spectrum would then be influenced by the stereochemistry of both the cation and the anion and could provide insights into the nature of their interaction in the chiral environment of the salt.

While not directly applicable to the parent compound, the potential for using CD spectroscopy to study chiral derivatives highlights the versatility of this class of compounds and the analytical techniques available for their characterization.

Intermolecular Interactions and Supramolecular Chemistry of Acetic Acid;2 Methyl 1h Imidazole

Hydrogen Bonding Networks within Crystalline and Solution States

Hydrogen bonding is a predominant force in the organization of 2-methylimidazolium acetate (B1210297). In this salt, the proton from acetic acid transfers to the nitrogen atom of 2-methyl-1H-imidazole, forming the 2-methylimidazolium cation and the acetate anion. The resulting ions are rich in hydrogen bond donors (N-H and C-H groups on the cation) and acceptors (oxygen atoms on the anion), leading to extensive and complex hydrogen bonding networks.

N-H···O, O-H···O, and C-H···O Interactions

In solution, particularly in the presence of protic solvents like water, the hydrogen bonding landscape becomes more complex. Water molecules can form O-H···O bonds by associating with the carboxylate oxygen of the acetate anion, sometimes forming bifurcated hydrogen bonds. researchgate.net This can lead to a weakening of the direct interionic hydrogen bonds as the ions become solvated. researchgate.net The presence of other hydrogen bond donors or acceptors can further modify these interactions. nih.gov

Role of Interionic Hydrogen Bonds in Crystal Packing and Stability

In the crystalline state, interionic hydrogen bonds are the principal architects of the three-dimensional structure. The N-H···O and C-H···O interactions link the 2-methylimidazolium cations and acetate anions into intricate networks, such as chains and sheets. nih.gov The geometry of these hydrogen bonds, including their length and angle, dictates the specific packing arrangement of the ions in the crystal lattice. nih.gov These networks are crucial for the stability of the crystal, as they effectively distribute the electrostatic charges and maximize the attractive forces between the ions. The cooperative nature of these hydrogen bonds leads to a highly ordered and stable crystalline solid.

π-π Stacking Interactions Involving the Imidazolium (B1220033) Ring

The 2-methylimidazolium cation possesses an aromatic imidazolium ring, which can participate in π-π stacking interactions. These non-covalent interactions, arising from the overlap of p-orbitals between adjacent rings, are another important factor in the supramolecular assembly of 2-methylimidazolium acetate.

Influence on Supramolecular Architecture

While hydrogen bonding often directs the primary connectivity between cations and anions, π-π stacking interactions can influence the arrangement of the imidazolium rings in the solid state. These interactions can lead to the formation of columnar structures or layered arrangements where the imidazolium rings are stacked on top of one another. nih.gov The presence and geometry of these stacks are influenced by the steric hindrance of the methyl group on the imidazolium ring and the interplay with the hydrogen bonding network. In some crystal structures of related imidazolium salts, π-π stacking has been observed to connect cations into layers. nih.gov

Electrostatic and Van der Waals Interactions

The primary electrostatic interaction is the strong coulombic attraction between the positively charged 2-methylimidazolium cation and the negatively charged acetate anion. This is the fundamental force holding the salt together. The distribution of these ions in the crystal lattice is arranged to maximize these attractive forces while minimizing repulsion between like charges.

Ionic Pair Interactions and Their Role in Adduct Stability

The primary interaction governing the stability of the acetic acid;2-methyl-1H-imidazole adduct is the strong electrostatic attraction between the 2-methyl-1H-imidazolium cation and the acetate anion. This is further reinforced by a network of hydrogen bonds. Upon protonation of 2-methyl-1H-imidazole, the resulting imidazolium cation becomes an effective multidentate proton donor. nih.gov

Table 1: Selected Bond Distances and Angles in a Related Imidazolium Carboxylate Structure (2-methyl-1H-imidazol-3-ium trimesate)

Bond/AngleLength (Å) / Degrees (°)
O—C (carboxylate)1.224(2) – 1.320(2)
C—C (aromatic)1.388(2) – 1.511(2)
Torsion Angle Deviation4.2(2) – 16.6(2)

Data adapted from the crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate, which serves as a model for the interactions in 2-methyl-1H-imidazolium acetate. nih.gov

Contributions to Overall Supramolecular Connectivity

The ionic and hydrogen-bonding interactions within the this compound adduct are not limited to simple ion pairing. These interactions extend in three dimensions, leading to the formation of complex supramolecular architectures. The 2-methyl-1H-imidazolium cation, with its multiple N-H donor sites, and the acetate anion, with its oxygen acceptor atoms, can engage in a variety of hydrogen-bonding motifs.

These interactions can lead to the formation of chains, sheets, and other extended networks. In the case of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate, the primary hydrogen bonds create undulating chains, which then further interact through π–π stacking to form a more complex three-dimensional structure. nih.gov The specific nature of the supramolecular connectivity is highly dependent on factors such as the stoichiometry of the components, the presence of solvent molecules, and the crystallization conditions.

The versatility of the hydrogen-bonding capabilities of imidazolium carboxylates makes them valuable building blocks in crystal engineering. By modifying the carboxylic acid or the imidazole (B134444) derivative, it is possible to tune the resulting supramolecular architecture and, consequently, the physical properties of the material.

Formation of Supramolecular Gels, Liquids, and Frameworks

The self-assembly of the this compound adduct can lead to the formation of a variety of soft materials, including supramolecular gels, liquids, and frameworks. These materials are held together by non-covalent interactions, primarily hydrogen bonding and ionic interactions.

Design Principles for Self-Assembled Systems

The formation of self-assembled systems like supramolecular gels from low-molecular-weight gelators (LMWGs) is governed by a delicate balance of intermolecular forces. Key design principles include:

Directional Interactions: The presence of strong, directional hydrogen bonds, such as the N-H···O interactions in the this compound adduct, is crucial for the formation of the initial fibrous network that entraps the solvent.

Hierarchical Assembly: The self-assembly process is often hierarchical. The initial formation of hydrogen-bonded ion pairs is followed by their organization into one-dimensional fibers, which then entangle to form a three-dimensional gel network.

Solvent Compatibility: The solubility of the gelator in the solvent is a critical parameter. The gelator must be soluble enough to dissolve upon heating but should become supersaturated upon cooling to promote self-assembly.

Molecular Shape and Steric Hindrance: The shape of the constituent molecules and any steric hindrance can influence the packing of the molecules and the morphology of the resulting self-assembled structures.

Imidazolium-based ionic liquids have been shown to be effective components in the design of supramolecular frameworks, acting as cationic linkers in hydrogen-bonded networks. rsc.org This suggests that the 2-methyl-1H-imidazolium cation could play a similar role in forming structured materials with acetate as the counter-ion.

Investigation of Non-Covalent Synthesis Methodologies

The synthesis of supramolecular materials from the this compound adduct relies on non-covalent synthesis methodologies, which involve the spontaneous self-assembly of the components under specific conditions. Common techniques include:

Cooling-Induced Gelation: A common method involves dissolving the components in a suitable solvent at an elevated temperature and then allowing the solution to cool. As the temperature decreases, the solubility of the adduct decreases, leading to the formation of a supersaturated solution from which the supramolecular fibers can nucleate and grow.

Solvent-Vapor Diffusion: This technique involves placing a solution of the adduct in a chamber containing a vapor of a miscible "anti-solvent" in which the adduct is insoluble. Slow diffusion of the anti-solvent vapor into the solution can induce the self-assembly and formation of crystalline or gel-like materials.

Sonication: The application of ultrasound can provide the necessary energy to overcome kinetic barriers and promote the self-assembly process, sometimes leading to different morphologies than those obtained by simple cooling.

The characterization of these self-assembled systems often involves a combination of spectroscopic and microscopic techniques. Vibrational spectroscopy (FTIR) can provide information about the hydrogen-bonding interactions, with the C=O stretching frequency of the acetate anion being particularly sensitive to its environment. chem-soc.si Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for studying these systems, as the chemical shifts of the protons involved in hydrogen bonding are affected by the formation of the adduct and its aggregation state. rsc.org

Coordination Chemistry and Metal Organic Framework Mof Applications

2-Methyl-1H-Imidazole as a Ligand in Coordination Complexes.acs.orgresearchgate.netrsc.orgwhiterose.ac.uk

2-Methyl-1H-imidazole is a versatile ligand in coordination chemistry. wikipedia.org Its ability to coordinate with metal ions through the imine nitrogen atom makes it a fundamental component in the synthesis of various metal complexes. wikipedia.org The presence of a methyl group at the 2-position introduces steric hindrance that can influence the coordination geometry and the resulting properties of the complex. wikipedia.org

The synthesis of metal-2-methyl-1H-imidazolium acetate (B1210297) complexes has been demonstrated through various methods. A notable example involves the reaction of zinc uranyl acetate with 2-methyl-1H-imidazole in the presence of excess acetic acid. researchgate.net This reaction yields the salt [2-MeImH]+[UO2(CH3COO)3]−. researchgate.net Characterization of these complexes is typically carried out using techniques such as single-crystal X-ray diffraction, which reveals detailed structural information, and spectroscopic methods like FT-IR and NMR to confirm the coordination environment. researchgate.netnih.gov

In the solid state, the [2-MeImH]+[UO2(CH3COO)3]− complex features a bipyramidal structure around the uranyl ion, with three acetate groups in the equatorial plane. researchgate.net The 2-methylimidazolium cations are linked to the uranyl triacetate anions through N–H···O hydrogen bonds, forming one-dimensional chains. researchgate.net

Table 1: Synthesis and Structural Characterization of a Metal-2-Methyl-1H-Imidazolium Acetate Complex

ComplexSynthesis MethodKey Structural FeaturesCharacterization Techniques
[2-MeImH]⁺[UO₂(CH₃COO)₃]⁻Reaction of zinc uranyl acetate with 2-methyl-1H-imidazole and excess acetic acid. researchgate.netBipyramidal uranyl center, three equatorial acetate ligands, 1D chains via N–H···O hydrogen bonds. researchgate.netSingle-crystal X-ray diffraction, IR spectroscopy. researchgate.net

In coordination complexes, 2-methyl-1H-imidazole typically acts as a monodentate ligand, coordinating to the metal center through its unsubstituted nitrogen atom. jocpr.comresearchgate.net This coordination leads to various geometries depending on the metal ion and other ligands present. For instance, in zinc(II) halide complexes with 2-methylimidazole (B133640), a distorted tetrahedral coordination geometry is observed, with the zinc ion bonded to two halide ions and two nitrogen atoms from the imidazole (B134444) ligands. nih.gov Similarly, copper(II) iminodiacetate (B1231623) complexes incorporating 2-methylimidazole exhibit distorted octahedral geometries. mdpi.com The steric bulk of the 2-methyl group can influence the packing of the complexes in the solid state. wikipedia.org

Five new coordination polymers, including those with cadmium(II), zinc(II), magnesium(II), and cobalt(II), have been synthesized using 2-methyl-1H-imidazole-4,5-dicarboxylic acid as a ligand. acs.org These compounds exhibit diverse structures, from 3D pillar-layered networks to 1D chains, due to the varied coordination modes of the ligand. acs.org For example, in a cobalt(II) complex, the metal center is hexacoordinated with an octahedral configuration. acs.org

The magnetic properties of metal complexes are intrinsically linked to the number of unpaired electrons in the metal's d-orbitals. uomustansiriyah.edu.iq For transition metal complexes containing 2-methyl-1H-imidazole, the magnetic moment can provide insights into the coordination geometry. For example, Ni(II) complexes with imidazole derivatives often exhibit tetrahedral geometry with magnetic moments in the range of 3.89-4.02 B.M. jocpr.com In contrast, Cu(II) complexes may adopt a square planar geometry, reflected in their magnetic moments. jocpr.com The study of magnetic properties is often carried out using techniques like the Gouy method at room temperature. uomustansiriyah.edu.iqresearchgate.net

The electronic properties of these complexes are typically investigated using UV-Vis spectroscopy. The spectra often show bands corresponding to ligand-to-metal charge transfer transitions. jocpr.com Some complexes of transition metal ions with imidazole-based ligands have also been shown to exhibit electrochromism, where the color of the complex changes in response to an external electric stimulus due to changes in the oxidation state of the metal center or the ligand. rsc.org

Metal-Organic Frameworks (MOFs) incorporating 2-Methyl-1H-Imidazole as a Linker.whiterose.ac.ukrsc.orgalfa-chemistry.comucl.ac.uk

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. rsc.org 2-Methyl-1H-imidazole is a crucial linker in the synthesis of a specific subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). wikipedia.org

Zeolitic Imidazolate Frameworks (ZIFs) are topologically isomorphic with zeolites and are composed of tetrahedrally coordinated metal ions (like Zn²⁺ or Co²⁺) linked by imidazolate-based linkers. researchgate.netwikipedia.org The metal-imidazole-metal angle in ZIFs is similar to the Si-O-Si angle of about 145° in zeolites, leading to zeolite-like topologies. wikipedia.orgtandfonline.com

A prototypical example is ZIF-8, which is constructed from zinc(II) ions and 2-methylimidazolate linkers. wikipedia.orgtandfonline.com ZIF-8 exhibits a sodalite-type zeolite topology with large cavities of 11.6 Å connected by small apertures of 3.4 Å. nih.gov Despite the small pore aperture, the flexibility of the 2-methylimidazolate linkers allows for the passage of larger molecules. acs.org ZIF-8 is known for its high thermal and chemical stability, as well as a large surface area. nih.govresearchgate.net

The synthesis of ZIF-8 can be achieved through various methods, including solvothermal, hydrothermal, and room-temperature synthesis in both organic solvents and aqueous solutions. nih.govrsc.org The choice of solvent and synthesis conditions can significantly affect the crystallinity, particle size, and porosity of the resulting ZIF-8 material. nih.gov

Table 2: Properties of ZIF-8

PropertyValue/DescriptionReference
Metal IonZn²⁺ tandfonline.com
Organic Linker2-Methylimidazolate tandfonline.com
TopologySodalite (SOD) nih.gov
Pore Aperture3.4 Å nih.gov
BET Surface AreaUp to 1681 m²/g tandfonline.com

The structural diversity of MOFs based on imidazole linkers is vast, with numerous topologies reported. researchgate.net The final topology of an imidazole-based MOF is influenced by several factors, including the coordination geometry of the metal ion, the nature of the imidazolate linker (including substituents), and the reaction conditions. nih.gov The analysis of these complex structures is often aided by topological analysis software that simplifies the framework into nodes and linkers. whiterose.ac.ukucl.ac.uk

The use of mixed-linker systems, where 2-methyl-1H-imidazole is combined with other organic linkers, further expands the range of accessible topologies and allows for the fine-tuning of pore size and chemical environment within the framework. researchgate.net This approach has led to the development of MOFs with unprecedented network topologies and functionalities. rsc.orgnih.gov The flexibility of the imidazole-based linkers plays a crucial role in mitigating geometric frustration and enabling the formation of a wider array of stable framework structures. nih.gov

Synthetic Strategies for MOF Assembly with Acetic Acid;2-Methyl-1H-Imidazole Precursors

The synthesis of Metal-Organic Frameworks (MOFs) using 2-methyl-1H-imidazole as a primary building block, particularly in the formation of Zeolitic Imidazolate Frameworks (ZIFs) like ZIF-8, is a cornerstone of MOF chemistry. The incorporation of acetic acid or its conjugate base, acetate, into these synthetic procedures plays a multifaceted and crucial role, influencing everything from reaction kinetics to the final morphology and properties of the crystalline material. Acetate can be introduced as a metal salt precursor (e.g., zinc acetate), as a solvent, or as a distinct chemical modulator that competes with the 2-methyl-1H-imidazole linker. nih.govacs.orgnih.gov This section details the primary synthetic strategies that leverage the interplay between these two key components.

The deprotonation of the 2-methyl-1H-imidazole linker is a critical step in the formation of the framework, and various factors, including solvents and additives like acetic acid, are used to control this rate. tandfonline.com The choice of strategy—be it solvothermal, room-temperature, or mechanochemical—dictates the energy input, reaction time, and scale of production, with each method offering distinct advantages.

Established Synthetic Methodologies

Several core methodologies have been established for the synthesis of MOFs from 2-methyl-1H-imidazole and acetate-containing precursors. These include traditional solvothermal methods, energy-efficient room-temperature syntheses, and green mechanochemical routes.

Solvothermal and Hydrothermal Synthesis

The solvothermal method is a widely employed technique for producing highly crystalline MOFs. analis.com.my It involves heating a mixture of the metal source and the organic linker (2-methyl-1H-imidazole) in a sealed vessel containing a solvent. researchgate.netnih.gov When water is the solvent, the method is termed hydrothermal. analis.com.my These conditions facilitate the dissolution of precursors and promote the growth of well-defined crystals. analis.com.my

In this context, while zinc nitrate (B79036) is a common metal source, zinc acetate is also utilized. tandfonline.com The reaction temperature and time are critical parameters; for example, porous hydrangea-like ZIF-8 crystals can be obtained at temperatures between 110 to 140 °C, but prolonged reaction times can lead to morphological changes from porous spheres to rhombohedral polyhedra. researchgate.net Acetic acid can be introduced as a modulator in these systems to control crystal growth. nih.gov In one instance, 2-methylimidazole was used as an additive itself in the hydrothermal synthesis of a 2D copper-based MOF from terephthalic acid, demonstrating its role as a modulating agent. rsc.org

Room-Temperature Synthesis

Driven by the need for more sustainable and cost-effective processes, room-temperature synthesis has become an attractive alternative to energy-intensive solvothermal methods. rsc.orgrsc.org These reactions are typically fast, with precipitation of the MOF material occurring rapidly upon mixing the precursor solutions. berkeley.edu

Several approaches have been successful:

Use of Polar Solvents: Uniform ZIF-8 nanoparticles with an average diameter of 65 nm have been synthesized using acetic acid as the polar solvent at room temperature. researchgate.net

Base-Assisted Deprotonation: The synthesis often relies on a base to facilitate the deprotonation of the 2-methyl-1H-imidazole linker. While amines are common, the use of metal acetates like zinc acetate can circumvent the need for an additional base, as the acetate anion can participate in the acid-base equilibrium. berkeley.eduscispace.com

Control of Molar Ratios: The molar ratio of 2-methyl-1H-imidazole to the zinc salt precursor significantly influences the crystallinity, yield, particle size, and porosity of the final ZIF-8 product. researchgate.net Studies have shown that in methanol (B129727) solution, low ratios yield cubic shapes, while higher ratios produce truncated rhombic dodecahedron morphologies. researchgate.net

Mechanochemical Synthesis

Mechanochemistry offers a green, rapid, and scalable route for MOF production, often using little to no solvent. nih.gov This solid-state grinding method involves the direct reaction of precursor powders, such as a metal oxide (ZnO) or a metal acetate [e.g., zinc acetate dihydrate (Zn(OAc)₂·2H₂O)], with 2-methyl-1H-imidazole. acs.orgnih.gov

Key findings in this area include:

Accelerated Reaction: The addition of zinc acetate dihydrate to a mixture of ZnO and 2-methyl-1H-imidazole can accelerate the solvent-free conversion to ZIF-8. The hydrated water and the acetic acid generated from the acetate salt facilitate the dissolution of ZnO and the subsequent complexation reaction. acs.org

Solvent-Free and Liquid-Assisted Grinding (LAG): Phase-pure ZIF-8 can be obtained by ball-milling zinc acetate and 2-methyl-1H-imidazole. nih.govnih.gov The addition of microliter quantities of a solvent (like methanol or DMF) in a technique known as LAG can facilitate the reaction. nih.govnih.gov

Hierarchical Pore Formation: Salt-assisted mechanosynthesis has been shown to produce ZIF-8 with a trimodal hierarchical porous structure, which can enhance adsorption rates. acs.org

Below is an interactive table summarizing the key features of these synthetic strategies.

Synthetic StrategyTypical TemperatureTypical TimeKey AdvantagesKey DisadvantagesRole of Acetate/Acetic Acid
Solvothermal/HydrothermalHigh (80–180 °C)Hours to DaysHigh crystallinity, good morphological control. analis.com.myHigh energy consumption, long reaction times, use of high-boiling point solvents. researchgate.netMetal source (Zinc Acetate), Modulator.
Room-TemperatureAmbient (~25 °C)Minutes to HoursEnergy efficient, rapid, simple setup. rsc.orgresearchgate.netMay result in smaller, less crystalline particles; potential for amorphous byproducts.Metal source (Zinc Acetate), Solvent (Acetic Acid), pH modulation. researchgate.netscispace.com
MechanochemicalAmbientMinutes to HoursSolvent-free or low-solvent, rapid, scalable, environmentally friendly. acs.orgnih.govCan lead to amorphous phases with prolonged grinding, potential for lower initial crystallinity. nih.govMetal source (Zinc Acetate), Catalyst/Reaction facilitator. acs.org

Research Findings on Synthetic Conditions

Detailed studies have explored how specific reaction parameters affect the outcome of MOF synthesis using 2-methyl-1H-imidazole and acetate precursors. The choice of metal source, solvent, and modulator concentration directly controls the size, morphology, and porosity of the resulting framework.

The following interactive table presents specific examples from research findings.

Resulting MOFSynthetic MethodMetal SourceLinker / ModulatorConditionsKey Findings / Particle CharacteristicsReference
ZIF-8Mechanochemical (LAG)Zinc Acetate Dihydrate & ZnO2-Methyl-1H-imidazoleBall milling for 15 min at 50 Hz with 15 µL Methanol.Phase-pure, voluminous purple powder (when Co-doped). nih.gov
ZIF-8Mechanochemical (Salt-Assisted)ZnO & Zinc Acetate Dihydrate2-Methyl-1H-imidazoleSolid-state grinding at ambient temperature.Trimodal hierarchical porous structure; acetate accelerates conversion. acs.org
ZIF-8Room-TemperatureZinc Nitrate Hexahydrate2-Methyl-1H-imidazole / Acetic AcidStirring in Chitosan (B1678972)/PVP hydrogel with acetic acid.Crystal size modulated by the molar ratio of linker to metal. rsc.org
ZIF-8 Single CrystalsSolvothermalZinc Nitrate Hexahydrate2-Methyl-1H-imidazole120 °C for 72 h in N,N-diethylformamide (DEF).Millimeter-scale single crystals with a BET surface area of 1681 m²/g. tandfonline.com
ZIF-8 NanoparticlesRoom-TemperatureNot specified2-Methyl-1H-imidazole / Acetic Acid (Solvent)Ambient temperature reaction.Uniform nanoparticles with an average diameter of 65 nm. researchgate.net

Catalytic Applications of Acetic Acid;2 Methyl 1h Imidazole and Its Derivatives

Organocatalysis Mediated by the Imidazolium (B1220033) Moiety

Organocatalysis refers to the acceleration of chemical reactions through the addition of a substoichiometric quantity of an organic compound. The imidazolium cation, derived from 2-methyl-1H-imidazole, is a key player in this field.

Role as a Brønsted Acid Catalyst

The protonated form of 2-methyl-1H-imidazole, the 2-methylimidazolium ion, can function as a Brønsted acid catalyst. This catalytic activity stems from its ability to donate a proton to a substrate, thereby activating it for subsequent reaction. For instance, Brønsted acidic ionic liquids like 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) have been successfully employed as both a catalyst and a recyclable medium for esterification reactions. rsc.org In these systems, the acidic proton of the imidazolium cation protonates the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. This approach offers the advantage of easy separation of the ester product from the ionic liquid, which can often be reused after the removal of water. rsc.org

Mechanistic Investigations of Organocatalytic Cycles

Understanding the mechanistic pathways of organocatalytic cycles is crucial for optimizing reaction conditions and catalyst design. In reactions catalyzed by imidazolium-based systems, the catalyst is typically regenerated at the end of the cycle. For example, in esterification reactions, a proposed mechanism involves the imidazolium catalyst activating the carbonyl carbon of a carboxylic acid. allhdi.com This makes the carbon more susceptible to nucleophilic attack by an alcohol. The resulting tetrahedral intermediate then collapses to form the ester and regenerate the catalyst. allhdi.com Detailed mechanistic studies, often employing techniques like kinetic analysis and computational modeling, are essential to elucidate the precise roles of the catalyst and intermediates in the reaction pathway. For instance, in the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640), a Langmuir-Hinshelwood-Hougen-Watson (LHHW) dual-site reaction mechanism was found to be consistent with experimental data. researchgate.net

Exploration in Various Organic Transformations (e.g., multicomponent reactions)

The utility of 2-methyl-1H-imidazole and its derivatives extends to a variety of organic transformations, including important multicomponent reactions. rsc.org Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants. Imidazole-based organocatalysts have proven effective in promoting the synthesis of structurally diverse and complex molecules. rsc.org For example, 2-methylimidazole has been used as a catalyst in the synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) in a one-pot, solvent-free reaction. ajgreenchem.com Furthermore, 1-isobutyl-2-methylimidazole (IBMI) has demonstrated its versatility as a catalyst in a range of reactions including esterifications, transesterifications, and aldol (B89426) condensations. allhdi.com

Application in Supported Catalysis and Heterogeneous Systems

To address challenges associated with catalyst separation and reuse, researchers have explored the immobilization of 2-methyl-1H-imidazole and its derivatives onto solid supports. This creates heterogeneous catalysts that are easily separable from the reaction mixture.

Immobilization Strategies on Solid Supports (e.g., graphene oxide, silica)

Various solid materials have been employed as supports for imidazolium-based catalysts. Graphene oxide and silica (B1680970) are among the most common choices due to their high surface area and tunable surface chemistry. ajgreenchem.comnih.gov

Graphene Oxide: Graphene oxide (GO) possesses a large surface area and abundant oxygen-containing functional groups, making it an excellent platform for catalyst immobilization. For instance, graphene oxide has been functionalized and used as a support for catalysts in the synthesis of trisubstituted imidazoles. ajgreenchem.com

Silica: Silica (SiO₂) is another widely used support material. nih.gov Its surface can be readily modified with functional groups that can covalently bind to the imidazole (B134444) moiety. For example, 2-methylimidazole has been used in the preparation of mesoporous silica (mSiO₂) supports. acs.org

The choice of support and the immobilization method can significantly influence the catalyst's activity, selectivity, and stability.

Recyclability and Reusability Studies of Catalytic Systems

A key advantage of heterogeneous catalysts is their potential for recycling and reuse, which is crucial for developing sustainable chemical processes. tamu.edumchemical.com Numerous studies have demonstrated the excellent reusability of supported 2-methyl-1H-imidazole-based catalysts. For example, a graphene oxide-supported catalyst used for the synthesis of trisubstituted imidazoles was successfully recovered and reused for five consecutive runs without a significant loss in its catalytic activity. ajgreenchem.com Similarly, organocatalysts based on acid-base mixtures have shown the potential for multiple recycling cycles without losing catalytic activity. acs.org

Table of Catalytic Applications

Catalyst SystemReaction TypeSupportKey Findings
1-Methylimidazolium tetrafluoroborateEsterificationNone (Ionic Liquid)Acts as both a catalyst and a recyclable medium. rsc.org
1-Isobutyl-2-methylimidazole (IBMI)Esterification, Transesterification, Aldol CondensationNoneVersatile catalyst for various organic transformations. allhdi.com
2-MethylimidazoleKnoevenagel CondensationMOF-5Enhances catalytic activity by creating more active sites. rsc.orgresearchgate.net
Graphene oxide-supported catalystSynthesis of trisubstituted imidazolesGraphene OxideEfficient and reusable catalyst under solvent-free conditions. ajgreenchem.com
2-Methylimidazole in mSiO₂ preparationCatalyst Support SynthesisSilicaUsed in the formation of mesoporous silica supports. acs.org

Precursor for N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

The 2-methylimidazolium cation, derived from the protonation of 2-methyl-1H-imidazole by acetic acid, is a key precursor for the generation of a 2-methyl-substituted N-heterocyclic carbene. These NHCs are highly sought-after ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form robust bonds with transition metals, leading to highly stable and active catalysts.

In Situ Generation and Stabilization of NHCs

A significant advantage of using 2-methylimidazolium acetate is the potential for the in situ generation of the corresponding NHC ligand. This process typically involves the deprotonation of the C2 carbon of the 2-methylimidazolium cation by a base. In the context of the salt with acetic acid, the acetate anion can function as a base, although a stronger base is often required for efficient carbene generation.

The in situ generation of NHCs from imidazolium salt precursors is a widely adopted strategy in catalysis as it circumvents the need to handle the often air- and moisture-sensitive free carbenes. The general equilibrium for the formation of an NHC from a 2-methylimidazolium salt is depicted below:

Catalytic Efficacy in Cross-Coupling and Other Metal-Catalyzed Reactions

NHC ligands derived from imidazolium salts have demonstrated exceptional efficacy in a wide array of transition metal-catalyzed reactions, most notably in cross-coupling reactions which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The strong M-C bond formed between the metal and the NHC ligand often leads to catalysts with high thermal stability and turnover numbers.

Sonogashira Coupling: The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in organic synthesis. NHC-palladium complexes, often generated in situ from imidazolium salt precursors, have been shown to be highly effective catalysts for this transformation, even under copper-free conditions researchgate.netru.nl. The use of in situ generated catalysts simplifies the experimental procedure without compromising catalytic activity researchgate.net. Mechanistic studies have provided insight into the catalytic cycle and the role of the NHC ligand in promoting the key steps of oxidative addition and reductive elimination ru.nlnih.gov.

Heck Coupling: The Heck coupling reaction, which couples an alkene with an aryl or vinyl halide, is another area where NHC-ligated palladium catalysts have excelled. The general mechanism involves the oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination uwindsor.ca. The robustness of NHC-Pd catalysts makes them suitable for these often high-temperature reactions. While specific examples detailing the use of 2-methylimidazolium acetate are not prevalent in the literature, analogous imidazolium-based systems have been successfully applied sci-hub.seresearchgate.net.

The following table summarizes the application of in situ generated NHC-palladium catalysts in various cross-coupling reactions, showcasing their efficiency under different conditions.

ReactionCatalyst SystemSubstratesProduct YieldReference
Oxidative EsterificationPd(OAc)2 / Imidazolium Halide / DMSOBenzaldehyde, Benzyl Bromide82% nih.gov
Sonogashira Coupling(NHC)Pd(II)PPh3 complexAryl Halides, PhenylacetyleneHigh Yields researchgate.net
Intramolecular HeckPd(OAc)2 / PPh3 / K2CO33-Bromo-2-arylaminomethylindolesGood to Excellent sci-hub.se

Metal-Free Catalysis Utilizing Imidazolium Salts

Beyond their role as precursors to NHC ligands for transition metals, imidazolium salts like 2-methylimidazolium acetate can themselves act as catalysts in certain organic reactions, a field known as metal-free catalysis or organocatalysis. This approach offers advantages in terms of cost, toxicity, and sustainability by avoiding the use of precious or heavy metals.

Imidazolium-based ionic liquids have been employed as catalysts in a variety of transformations. For example, 1-benzyl-3-methylimidazolium (B1249132) chloride, in combination with a strong base like DBU, has been shown to effectively catalyze the oxidative esterification of furfural (B47365) catco2nvers.eu. In this system, the imidazolium salt is believed to play a crucial role in activating the substrate.

Furthermore, basic ionic liquids composed of 1,3-dialkyl-2-methyl imidazolium cations and acetate or hydroxide (B78521) anions have been synthesized and utilized as reusable homogeneous catalysts for the aza-Michael reaction researchgate.net. These catalysts have demonstrated high efficiency in the addition of amines to activated alkenes under neat conditions at room temperature, with product yields reaching up to 97% researchgate.net. The basicity of the anion and the structure of the imidazolium cation are key factors influencing the catalytic activity.

The following table highlights examples of metal-free catalytic systems based on imidazolium salts.

ReactionCatalyst SystemSubstratesProduct YieldReference
Oxidative Esterification1-Benzyl-3-methylimidazolium chloride / DBUFurfural, Methanol (B129727)>92% Selectivity catco2nvers.eu
Aza-Michael Addition[dbIm]OH or [daIm]OAcPiperidine, Acrylonitrile85-97% researchgate.net

The catalytic utility of "acetic acid;2-methyl-1H-imidazole" and its derivatives underscores the versatility of this simple ionic compound, providing pathways to complex molecular architectures through both transition metal-mediated and metal-free catalytic processes.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. For the acetic acid;2-methyl-1H-imidazole complex, DFT calculations can elucidate the optimized geometry, electronic properties, and spectroscopic signatures. Theoretical computations are often performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set, to ensure accuracy. orientjchem.org

The initial step in DFT calculations involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For the this compound complex, this process would determine the precise bond lengths, bond angles, and dihedral angles associated with the hydrogen bond between the carboxylic acid group of acetic acid and the nitrogen atom of the imidazole (B134444) ring. The optimization process seeks the minimum energy conformation on the potential energy surface.

Following geometry optimization, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges. The analysis of these properties helps in understanding the charge transfer that occurs upon the formation of the hydrogen bond. For instance, in similar hydrogen-bonded complexes, a transfer of electron density from the proton-accepting nitrogen atom to the proton-donating hydroxyl group is observed. orientjchem.org

Table 1: Representative Optimized Geometrical Parameters for a Hydrogen-Bonded Complex (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H (Acetic Acid)>0.96--
H···N (Hydrogen Bond)<2.0--
C=O (Acetic Acid)~1.23--
N-C (Imidazole Ring)~1.38--
O-H···N-~170-180-
C-O-H-~109-
C-N-C (Imidazole Ring)-~108-
Torsion(C-C-O-H)--~0 or ~180

Note: This table is illustrative and represents typical values for similar hydrogen-bonded complexes. Actual values for the this compound complex would require specific DFT calculations.

DFT calculations are a reliable method for predicting various spectroscopic properties.

Infrared (IR) Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with experimental IR spectra. A key feature in the IR spectrum of the this compound complex would be the shift in the O-H stretching frequency of acetic acid upon hydrogen bonding. This band would be expected to red-shift (shift to lower wavenumbers) and broaden significantly, which is a hallmark of strong hydrogen bond formation. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be predicted. The proton involved in the hydrogen bond (the hydroxyl proton of acetic acid) would exhibit a significant downfield shift in the ¹H NMR spectrum, providing direct evidence of the hydrogen bond.

UV-Vis Spectroscopy: The electronic transitions can be calculated to predict the UV-Vis absorption spectrum. The analysis would involve the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the HOMO-LUMO gap is related to the electronic excitation energies.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The HOMO and LUMO are the key orbitals involved in chemical reactions.

HOMO and LUMO: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For the complex, the HOMO is likely to be localized on the 2-methyl-1H-imidazole moiety, while the LUMO may be centered on the acetic acid. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability. A smaller energy gap suggests higher reactivity. utm.my

Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the reactivity of the complex.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices

ParameterFormulaRepresentative Value
E_HOMO-~ -6.0 eV
E_LUMO-~ -1.0 eV
Energy Gap (ΔE)E_LUMO - E_HOMO~ 5.0 eV
Electronegativity (χ)-(E_HOMO + E_LUMO)/2~ 3.5 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/2~ 2.5 eV
Global Electrophilicity (ω)χ² / (2η)~ 2.45 eV

Note: These values are illustrative and based on typical DFT calculations for organic molecules. They would need to be specifically calculated for the this compound complex.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing for the observation of dynamic processes such as conformational changes and intermolecular interactions.

MD simulations are particularly useful for studying the behavior of the this compound complex in a solvent, such as water or an organic solvent. By explicitly including solvent molecules in the simulation box, it is possible to investigate how the solvent affects the structure and stability of the hydrogen-bonded complex.

The simulations can provide information on the solvation shell around the complex and the specific interactions (e.g., hydrogen bonds) between the complex and the solvent molecules. The radial distribution function (RDF) is a common analytical tool used to understand the structuring of the solvent around the solute.

A key application of MD simulations for this system is the study of the dynamics of the hydrogen bond between acetic acid and 2-methyl-1H-imidazole. MD trajectories can be analyzed to determine the lifetime of the hydrogen bond, the fluctuations in the hydrogen bond distance and angle, and the potential for proton transfer.

Proton transfer is a critical event that can be investigated through advanced MD techniques, such as ab initio MD (AIMD) or reactive force fields. These methods can model the breaking and forming of chemical bonds, allowing for the direct simulation of the proton moving from the acetic acid to the 2-methyl-1H-imidazole, forming an ion pair. The potential of mean force (PMF) along the proton transfer coordinate can be calculated to determine the energy barrier for this process. The stability of the resulting ion pair versus the neutral hydrogen-bonded complex can also be assessed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Activity, not Biological)

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool for correlating the structural or property descriptors of a set of compounds with their chemical activity. While many QSAR studies on imidazole derivatives focus on their biological activity, the principles can be extended to understand their chemical reactivity and catalytic potential. nih.govnih.gov

QSAR studies on a series of imidazole derivatives have shown that physicochemical parameters such as density, surface tension, refractive index, and the partition coefficient (LogP) can be significantly correlated with their activity. researchgate.net For instance, in a study on imidazole derivatives as ORL1 receptor antagonists, the Balaban index (J), a topological descriptor, was also found to be important. researchgate.net

In the context of chemical activity, these descriptors can provide insights into how the molecular structure of this compound influences its reactivity. For example, LogP can indicate its solubility and partitioning behavior in different solvent systems, which is crucial for its effectiveness as a catalyst. Molecular descriptors related to electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict its nucleophilic and electrophilic character.

QSAR models developed for the antibacterial activity of benzimidazole (B57391) derivatives against Pseudomonas aeruginosa have demonstrated a good correlation between the predicted and experimental activities, with high r-squared values. nih.gov These models often incorporate a combination of physicochemical, steric, electronic, and structural molecular descriptors. nih.gov While focused on a biological endpoint, the descriptors themselves are indicative of the fundamental chemical properties of the molecules.

Table 2: Physicochemical Descriptors Commonly Used in QSAR Studies of Imidazole Derivatives

Descriptor Type Examples Relevance to Chemical Activity
Physicochemical LogP (Partition Coefficient), Density, Surface Tension, Index of Refraction Influences solubility, phase distribution, and intermolecular interactions. researchgate.net
Topological Balaban Index (J), Molecular Connectivity Indices Encodes information about the size, shape, and branching of the molecule. researchgate.netmdpi.com
Electronic HOMO/LUMO Energies, Dipole Moment, Partial Charges Relates to nucleophilicity, electrophilicity, and the ability to participate in electrostatic interactions.
Steric Molar Refractivity (MR), van der Waals Volume Describes the bulk and spatial arrangement of the molecule, which can affect its ability to approach a reaction center.

This table is a compilation of descriptors found to be significant in various QSAR studies of imidazole and benzimidazole derivatives. researchgate.netnih.govmdpi.com

By applying similar QSAR methodologies to a series of 2-methyl-1H-imidazole derivatives with varying substituents on the acetic acid moiety or the imidazole ring, it would be possible to develop predictive models for their chemical reactivity in specific reactions, such as catalysis of esterification or hydrolysis. These models could then guide the rational design of more efficient catalysts based on the this compound scaffold.

Applications in Advanced Materials Science and Analytical Systems

Incorporation into Polymeric Materials and Composites

The unique chemical nature of 2-methylimidazole (B133640), often in conjunction with acetic acid as a solvent or proton donor, allows it to play a significant role in the synthesis and modification of polymeric materials and composites.

2-Methylimidazole is widely recognized as an effective curing agent and accelerator for epoxy resins. nih.gov As a tertiary amine, it can initiate the chain growth homopolymerization of epoxy compounds. researchgate.net The curing mechanism involves the nucleophilic tertiary amine of the imidazole (B134444) ring opening the epoxide ring, which generates an anion that subsequently propagates the polymerization. This process leads to the formation of a highly crosslinked polymer network. researchgate.netresearchgate.net

Research has shown that 2-methylimidazole can significantly influence the kinetics of polymerization. In studies comparing various imidazole derivatives for curing epoxy resins, 2-methylimidazole exhibited the fastest reaction time. researchgate.net For instance, when mixed with an epoxy resin at 10 wt%, the system with 2-methylimidazole showed the lowest maximum peak temperature (105 °C) in differential scanning calorimetry (DSC) analysis, indicating a faster reaction with the epoxy resin compared to other imidazoles. researchgate.net The concentration of 2-methylimidazole is a critical parameter; a concentration above 5 wt% is often necessary to ensure the completion of the curing reaction. researchgate.net The use of 1-methyl imidazole, a closely related compound, has also been documented as a curing accelerator in epoxy anhydride (B1165640) systems, where it facilitates the formation of a homogeneous compound before the final curing process. rsc.org

The following table summarizes the effect of different imidazoles on the curing of an epoxy resin, highlighting the efficiency of 2-methylimidazole.

Imidazole DerivativeMaximum Peak Temperature (°C) from DSCRelative Reactivity
2-Methylimidazole (2MI)105Fastest
Imidazole (Im)126Slower than 2MI
2-Ethyl-4(5)-methylimidazole (2E4MI)126Slower than 2MI
2-Ethylimidazole (2EI)134Slower than 2MI
2-Phenylimidazole (2PhI)137Slower than 2MI

Data sourced from a study on the curing behaviors of an epoxy resin with various imidazoles. researchgate.net

The incorporation of 2-methylimidazole has a marked influence on the morphology and resultant properties of composite materials. A prominent example is its use as an organic linker in the formation of Zeolitic Imidazolate Framework-8 (ZIF-8), a type of metal-organic framework (MOF). ZIF-8 is constructed from zinc(II) ions coordinated with 2-methylimidazolate linkers. rsc.org

In the fabrication of ZIF-8-based polymer composites, such as ZIF-8@Chitosan (B1678972)/Polyvinylpyrrolidone (CS/PVP) gel beads, acetic acid is often used as a solvent to dissolve the polymer matrix (e.g., dissolving chitosan in a 2% acetic acid solution). rsc.org The subsequent in situ growth of ZIF-8 crystals within this polymer network demonstrates how the concentration of 2-methylimidazole can modulate the final morphology. Research has shown that the size of the ZIF-8 crystals within the polymer beads can be controlled by adjusting the molar ratio of 2-methylimidazole to the zinc ions. Specifically, increasing this ratio leads to a decrease in the size of the ZIF-8 crystals. rsc.org This control over crystal size and distribution within the polymer matrix is crucial as it directly impacts the material's properties, such as its adsorption capacity for CO2. rsc.org

While direct studies on the mechanical and optical properties of polymers based solely on the "acetic acid; 2-methyl-1H-imidazole" complex are specific, the principles of polymer science indicate that such modifications would have a significant impact. The degree of cross-linking, as modulated by accelerators like 2-methylimidazole, is directly related to the mechanical performance of thermosetting polymers like epoxies. nasa.govmdpi.com Higher cross-link density generally leads to increased stiffness (modulus) and hardness, but potentially lower fracture toughness. mdpi.com Similarly, the incorporation of micro- or nano-sized particles like ZIF-8 into a polymer matrix affects optical properties such as transparency and refractive index, depending on the particle size, loading, and dispersion quality.

Role in Ion Conductive Materials and Electrolytes

The combination of N-methylimidazole (a derivative of 2-methylimidazole) and acetic acid can form a pseudo-protic ionic liquid (pPIL), a type of conductive liquid characterized by incomplete proton transfer. elsevierpure.comrsc.org These systems are at the forefront of research into new electrolytes for various electrochemical applications.

Protic ionic liquids (PILs) are typically formed through the neutralization reaction between a Brønsted acid and a Brønsted base. rsc.org The mixture of N-methylimidazole (C1Im) and acetic acid (CH3COOH) is considered a "pseudo-PIL" because the extent of proton transfer from the acid to the base is incomplete and highly dependent on their molar ratio. elsevierpure.comrsc.org

Spectroscopic studies have revealed that the chemical species present in the mixture vary significantly with composition. elsevierpure.com

At low concentrations of N-methylimidazole (e.g., a mole fraction of 0.2), proton transfer from acetic acid is predominant, leading to the formation of N-methylimidazolium cations (C1HIm+) and acetate (B1210297) anions (CH3COO−). In this state, hydrogen bonding between the acetate anion and neutral acetic acid molecules (CH3COO−···CH3COOH) is also observed.

As the molar ratio of N-methylimidazole increases, approaching an equimolar mixture (mole fraction of 0.5), the formation of a neutral molecular complex, C1Im-CH3COOH, becomes more significant. elsevierpure.com

This ability to tune the ionic and molecular composition by simply altering the ratio of the two components makes the N-methylimidazole-acetic acid system a versatile platform for designing electrolytes with specific properties.

The transport properties of N-methylimidazole-acetic acid mixtures are complex and intriguing. Despite having the highest viscosity, the mixture with an N-methylimidazole mole fraction of 0.2 exhibits the highest ionic conductivity. elsevierpure.com This counterintuitive finding points to a non-vehicular mechanism of charge transport.

Studies using pulsed-field gradient nuclear magnetic resonance (PFG-NMR) have shown that the self-diffusion coefficients of the labile hydrogen atoms (protons) are the largest among all hydrogen atoms in the system at this specific concentration. This suggests that a rapid proton conduction mechanism, akin to the Grotthuss mechanism, is occurring via the hydrogen-bonded network. elsevierpure.com The proton conduction mechanism can be controlled by altering the composition of the pPIL. elsevierpure.com In systems with higher acidity (e.g., using fluorinated acetic acids), the mechanism can shift from proton hopping to a more traditional vehicle mechanism, where ions move through the bulk medium. acs.orgresearchgate.net

The following table summarizes the relationship between composition and properties in the N-methylimidazole (C1Im) and acetic acid (CH3COOH) system.

Mole Fraction of C1Im (x_C1Im)Dominant SpeciesViscosityIonic ConductivityPredominant Conduction Mechanism
0.2C1HIm+, CH3COO−, CH3COOHHighestHighestGrotthuss-type proton hopping
~0.5 (Equimolar)C1Im-CH3COOH molecular complexLowerLowerVehicle mechanism / Molecular diffusion

This table illustrates the findings from studies on non-stoichiometric mixtures of N-methylimidazole and acetic acid. elsevierpure.com

Application in Sensor Technologies and Chemo-sensing Systems

The unique properties of 2-methylimidazole and its derivatives, including the acetic acid complex, lend themselves to applications in sensor technology. This is primarily through their use in fabricating MOFs or as components in sensor electrodes.

Zeolitic Imidazolate Framework-8 (ZIF-8), which uses 2-methylimidazole as its building block, is extensively explored for sensor applications due to its high surface area, tunable pore size, and chemical stability. acs.orgnih.gov ZIF-8 based materials have been developed into electrochemical sensors for a variety of analytes. acs.org For instance, a ZIF-8/polyaniline nanocomposite has been used to create a sensitive electrochemical sensor for the pesticide imidaclothiz. nih.gov In this composite, the porous nature of ZIF-8 provides a large active surface area, while the conductive polymer addresses the inherently poor conductivity of the MOF itself. nih.gov

Furthermore, ZIF-8 has been shown to exhibit enzyme-like activity, which can be harnessed for colorimetric sensing. mdpi.com A method based on the acetylcholinesterase-like activity of ZIF-8 has been developed for the detection of copper ions, sulfathiazole, and glucose. mdpi.com The synthesis of ZIF-8 often occurs in solvents like methanol (B129727) or water, and its incorporation into polymer films for sensor applications can involve processes where acetic acid is used, for example, to dissolve a chitosan support matrix. rsc.org

In analytical systems, the interaction between imidazole and acetic acid has been directly exploited. Studies have shown that an uncharged base like imidazole can form a hydrogen-bonded complex with an acetate ion in an acetonitrile (B52724) medium. This charged heteroconjugate can migrate under an electric field, allowing for its separation and analysis by capillary electrophoresis (CE), demonstrating a chemo-sensing application where the complex itself is the basis for detection.

Recognition of Carboxylic Acids and Other Analytes

The imidazole moiety is a cornerstone in the design of synthetic receptors for molecular recognition. While specific research on the "acetic acid;2-methyl-1H-imidazole" salt for analyte recognition is not extensively documented, the principles governing the behavior of its components, particularly 2-methyl-1H-imidazole, are well-established. Imidazole and its derivatives can engage in hydrogen bonding and coordination, making them effective recognition sites for various analytes. mdpi.com

The concept of using basic compounds for the recognition and extraction of acidic molecules is demonstrated in the application of 'proton sponges'. rsc.org These are compounds with high proton affinity that can bind and extract acidic species. For instance, 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), a classic proton sponge, has been functionalized onto silica (B1680970) particles to create a highly effective solid-phase extraction (SPE) adsorbent for acidic perfluoroalkyl sulfonates from water samples. rsc.org The strong basicity of the DMAN allows it to bind the acidic analytes, which can later be eluted by a stronger base. rsc.org This principle of acid-base interaction is fundamental to how 2-methyl-1H-imidazole would interact with and recognize carboxylic acids.

The interaction can be summarized as follows:

Analyte Binding: The basic nitrogen atoms of the 2-methyl-1H-imidazole ring can act as hydrogen bond acceptors or protonation sites when interacting with acidic protons of carboxylic acids.

Selectivity: The selectivity of recognition can be tuned by modifying the structure of the imidazole derivative.

This capability is crucial for creating materials designed for selective separation and analysis of acidic compounds from complex mixtures.

Development of Fluorescent and Colorimetric Sensors

Imidazole derivatives are integral to the development of optical chemosensors, which signal the presence of an analyte through a change in color (colorimetric) or fluorescence (fluorometric). mdpi.com These sensors are designed by linking an imidazole-based recognition unit to a signaling unit (a chromophore or fluorophore). The binding of an analyte to the imidazole moiety alters the electronic properties of the system, resulting in a detectable optical response. mdpi.comresearchgate.net

Numerous studies have demonstrated the versatility of imidazole-based sensors for a wide range of analytes:

Anion Detection: Imidazole derivatives have been engineered to selectively detect anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). researchgate.netnih.gov For example, a sensor incorporating a 2,3,5-triphenylimidazole derivative shows a distinct color change from yellow to red in the presence of fluoride ions. researchgate.net

Cation Detection: The nitrogen heteroatom in the imidazole ring can coordinate with metal ions. This has been exploited to create sensors for cations such as Cu²⁺, Fe³⁺, Ag⁺, and Zn²⁺. mdpi.comrsc.orgresearchgate.net

Pesticide Detection: Advanced sensors using imidazole-functionalized metal-organic frameworks (MOFs) have been developed for detecting pesticides like fluazinam, showcasing both fluorescence quenching and colorimetric changes. nih.gov

The general mechanism involves the analyte interacting with the imidazole part of the sensor molecule, which can lead to processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state proton transfer (ESIPT), causing the observable change in optical properties. nih.govnih.gov

Table 1: Examples of Imidazole-Based Optical Sensors

Sensor Base Analyte Detected Type of Sensor Detection Limit
2,3,5-triphenylimidazole derivative Fluoride (F⁻) Colorimetric Not Specified
1,2-diaminoanthraquinone and fluorene-2-carboxaldehyde derivative Cyanide (CN⁻) Colorimetric & Fluorometric 5.3 x 10⁻⁶ M (Colorimetric) / 4.11 x 10⁻⁸ M (Fluorometric) nih.gov
Anthraquinone-imidazole derivative (FAI) Silver (Ag⁺) Colorimetric & Fluorometric 66 nM rsc.org
Imidazole-functionalized MOF (HBU-169) Fluazinam (Pesticide) Colorimetric & Fluorometric 1.68 μM (Fluorometric) nih.gov
Sulfur nanodots in zeolitic imidazolate framework-8 (ZIF-8) Tartrazine Fluorescent 6.5 nM nih.gov

Charge Reduction and Stabilization in Mass Spectrometry

In the field of mass spectrometry (MS), particularly native MS where the goal is to study intact biomolecular complexes, managing the charge state of ions is critical. The compound "this compound" contains components that are directly relevant to this challenge. Imidazole and its derivatives can act as charge-reducing agents, while acetic acid is a common solvent modifier in electrospray ionization (ESI). arizona.eduwikipedia.org

Enhancement of Gas-Phase Stability of Macro-molecules

During electrospray ionization, macromolecules can acquire a high number of charges. This high charge state leads to significant Coulombic repulsion within the ion in the gas phase, which can cause it to unfold or dissociate. nih.gov This disruption can prevent the accurate mass measurement of labile, non-covalent complexes.

To counteract this, charge-reducing reagents are added to the solution before ESI. arizona.edu Imidazole and its derivatives have proven to be effective in this role. arizona.edunih.gov They are thought to work by:

Lowering the Net Charge: As volatile bases, they can accept protons in the ESI droplet, neutralizing some of the charge on the macromolecule, which leads to a lower final charge state on the gas-phase ion. arizona.edu

Evaporative Cooling: The evaporation of the neutral additive from the ion in the gas phase can lower the ion's internal energy, further stabilizing it. arizona.edu

Research has shown that imidazole derivatives with hydrophobic substituents at the 2-position—such as 2-methyl-1H-imidazole—can significantly improve both charge reduction and the gas-phase stability of protein complexes compared to reagents like triethylamine (B128534) or even unsubstituted imidazole. nih.govnih.govacs.org This enhanced stability is crucial for studying soluble protein complexes, membrane protein complexes, and lipoprotein nanodiscs. nih.govacs.org

Optimization of Ionization Processes for Complex Mixtures

Optimizing the ionization process is key to obtaining clear and informative mass spectra from complex mixtures. This involves ensuring that analytes are efficiently ionized while minimizing fragmentation and interferences. The components of "this compound" can play distinct but complementary roles in this optimization.

Role of 2-Methyl-1H-imidazole as a Matrix/Additive: In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the matrix is a crucial component that absorbs laser energy and facilitates the gentle ionization of the analyte. youtube.comwikipedia.org While classic matrices are acidic (e.g., sinapinic acid), there is a growing interest in basic matrices for the analysis of acidic molecules. wikipedia.orgresearchgate.net Strong bases known as proton sponges have been successfully used as MALDI matrices to analyze mixtures of acidic metabolites like fatty acids and amino acids. acs.orgnih.gov The base deprotonates the acidic analytes, resulting in clean negative-mode spectra that are free of matrix-related signals and show only the desired [M-H]⁻ ions. acs.orgnih.gov As a basic compound, 2-methyl-1H-imidazole can function in a similar manner, aiding the ionization of acidic components in a complex mixture.

Role of Acetic Acid as an Additive: Conversely, when analyzing basic or neutral compounds in positive-ion mode ESI, small amounts of a volatile acid like acetic acid or formic acid are frequently added to the solvent. wikipedia.orgualberta.ca The acid provides a source of protons, promoting the formation of protonated molecules ([M+H]⁺) and enhancing the conductivity of the solution, both of which improve the efficiency and stability of the electrospray process. wikipedia.org

The combination of a volatile base (2-methyl-1H-imidazole) and a volatile acid (acetic acid) can therefore be used to carefully control the pH and ionization conditions, optimizing the analysis for specific components within a complex mixture.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research on 2-methyl-1H-imidazolium acetate (B1210297) and its close analogs has yielded several significant findings. A primary area of investigation has been its role as a protic ionic liquid and its potential as an organocatalyst. Imidazolium (B1220033) acetates are recognized as "proto-carbenes" or "organocatalytic ionic liquids." frontiersin.orgnih.gov This is due to the potential for the acetate anion to deprotonate the C2 position of the imidazolium cation, forming an N-heterocyclic carbene (NHC) in situ. frontiersin.orgnih.gov These NHCs are highly effective catalysts for a variety of organic transformations. The presence and concentration of the NHC in the ionic liquid medium is a subject of ongoing study, with evidence suggesting a dynamic equilibrium between the ionic and carbene forms. frontiersin.org

The synthesis of 2-methylimidazolium salts has been well-documented, typically involving the reaction of 2-methylimidazole (B133640) with various alkyl or aryl halides, followed by anion exchange, or through direct acid-base neutralization. nih.govnih.gov The physicochemical properties of imidazolium-based ionic liquids, including those with acetate anions, have been a focus of research, exploring their thermal stability, viscosity, and solubility characteristics. nih.govresearchgate.netresearchgate.net The methylation at the C2 position of the imidazole (B134444) ring is known to influence these properties. nih.gov

Furthermore, the crystal structure of salts containing the protonated 2-methyl-1H-imidazolium cation has been elucidated, providing valuable insights into the hydrogen bonding networks and intermolecular interactions that govern the solid-state properties of these materials. researchgate.net These studies are crucial for understanding the structure-property relationships in this class of organic salts.

Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues concerning 2-methyl-1H-imidazolium acetate remain largely unexplored. A significant challenge lies in the definitive characterization of the equilibrium between the imidazolium acetate ion pair and the corresponding N-heterocyclic carbene-acetic acid complex in the liquid state. frontiersin.org While its catalytic activity points to the existence of the carbene, direct spectroscopic evidence and quantification under various conditions are still needed.

The full scope of its catalytic potential is yet to be realized. While its use in reactions like the benzoin (B196080) condensation is known for related imidazolium acetates, its efficacy in a broader range of organic transformations, particularly those where the steric hindrance of the 2-methyl group could influence selectivity, warrants investigation. frontiersin.org

The long-term stability and recyclability of 2-methyl-1H-imidazolium acetate as a catalyst and solvent are also areas requiring more in-depth study. Understanding its decomposition pathways and potential for leaching are critical for its practical application in sustainable chemical processes.

Potential for Novel Synthetic Transformations and Functional Materials

The unique properties of 2-methyl-1H-imidazolium acetate open doors for novel synthetic transformations. Its potential as a dual-function catalyst and solvent could be harnessed for one-pot multi-component reactions, simplifying synthetic procedures and reducing waste. The in-situ generation of a sterically defined NHC from this salt could lead to new stereoselective catalytic systems. The development of novel synthetic methodologies, such as those involving the functionalization of the imidazole ring, could lead to a wider range of tailored catalysts and materials. researchgate.net

In the realm of functional materials, 2-methyl-1H-imidazolium acetate holds promise. Imidazole-based compounds are known to be effective proton conductors, and as a protic ionic liquid, this salt could be a key component in the development of new electrolyte materials for fuel cells and batteries. nih.gov Its thermal properties also suggest potential applications as a phase change material for thermal energy storage. nih.gov Furthermore, 2-methylimidazole itself is a crucial building block for metal-organic frameworks (MOFs), and the acetate salt could serve as a precursor or modulator in the synthesis of novel porous materials with tailored catalytic or gas sorption properties.

Integration with Emerging Technologies in Chemical Science

The characteristics of 2-methyl-1H-imidazolium acetate make it a prime candidate for integration with several emerging technologies. In the field of flow chemistry, its use as a homogeneous catalyst and solvent could enable the development of continuous manufacturing processes, offering advantages in terms of safety, efficiency, and scalability.

The application of computational chemistry and machine learning could accelerate the discovery of new applications for this and related ionic liquids. Predictive modeling of its physicochemical properties, catalytic activity, and interactions with other molecules can guide experimental efforts and shorten development cycles. wikipedia.org

Furthermore, its role in biomass conversion is an exciting prospect. Imidazolium-based ionic liquids have shown efficacy in dissolving and processing lignocellulosic biomass. nih.gov Investigating the specific capabilities of 2-methyl-1H-imidazolium acetate in this area could lead to more efficient and sustainable methods for producing biofuels and bio-based chemicals.

Broader Impact on Fundamental Understanding of Organic Salts and Heterocyclic Chemistry

The study of 2-methyl-1H-imidazolium acetate contributes significantly to the fundamental understanding of organic salts and heterocyclic chemistry. It serves as a model system for investigating proton transfer, hydrogen bonding, and ion pairing in non-aqueous environments. The debate surrounding the existence and role of NHCs in imidazolium acetate ionic liquids pushes the boundaries of our understanding of reactivity in these media. frontiersin.orgnih.gov

In heterocyclic chemistry, research into the synthesis and functionalization of 2-methylimidazole and its derivatives continues to expand the toolbox of synthetic chemists. The exploration of its coordination chemistry and its use as a ligand provides deeper insights into the interactions between organic molecules and metal centers. Ultimately, the comprehensive study of this seemingly simple organic salt enriches our knowledge of the intricate interplay between structure, properties, and reactivity in chemical systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methyl-1H-imidazole acetic acid derivatives, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of 2-methyl-1H-imidazole acetic acid derivatives typically involves cyclization or alkylation reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is effective under mild conditions (40–60°C), yielding imidazole cores with functional group tolerance (e.g., arylhalides) . To optimize yields, adjust catalyst loading (5–10 mol%) and reaction time (8–12 hrs). Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of 2-methyl-1H-imidazole acetic acid complexes?

  • Methodological Answer : Use X-ray crystallography (e.g., Pnna space group, a = 25.206 Å) to resolve coordination geometries, as demonstrated in zinc(II) complexes where the imidazole nitrogen and carboxylate oxygen form distorted tetrahedral sites . Pair with DFT calculations (B3LYP/6-31G*) to analyze electronic distributions and hydrogen-bonding networks. Spectroscopic techniques like IR (C=O stretch at 1680–1720 cm⁻¹) and NMR (imidazole proton shifts at δ 7.2–7.8 ppm) validate structural assignments .

Q. What solvent systems are suitable for enhancing the solubility of 2-methyl-1H-imidazole acetic acid derivatives in biological assays?

  • Methodological Answer : The compound’s solubility varies with pH. In aqueous buffers (pH 6–8), the acetic acid moiety (pKa ~4.7) deprotonates, increasing solubility to ~90 mg/mL. For hydrophobic analogs, use DMSO (≤5% v/v) or PEG-400 to maintain stability in cell culture media. Confirm solubility via dynamic light scattering (DLS) to avoid aggregation .

Advanced Research Questions

Q. How can conflicting data on the neurotoxic vs. neuroprotective effects of 2-methyl-1H-imidazole acetic acid derivatives be resolved?

  • Methodological Answer : Contradictions arise from dose-dependent effects and assay models. For neurotoxicity studies, use primary neuronal cultures (rat cortical neurons) and assess viability via MTT assays at 24–72 hrs (IC50 ranges: 10–50 μM). For neuroprotection, pre-treat cells with 1–5 μM derivatives before oxidative stress induction (H₂O₂, 100–200 μM). Validate mechanisms via Western blot (e.g., Bcl-2/Bax ratios) and mitochondrial membrane potential assays (JC-1 dye) .

Q. What strategies mitigate side reactions during the functionalization of 2-methyl-1H-imidazole acetic acid in drug conjugates?

  • Methodological Answer : Side reactions (e.g., over-alkylation) occur at the imidazole N3 position. Use protecting groups like Fmoc (removed with piperidine) during carboxylate activation (EDC/HOBt). Monitor reaction progress via LC-MS (ESI+ mode, m/z 255.7 [M+H]+ for intermediates). For click chemistry (e.g., triazole formation), optimize Cu(I) catalyst concentration (0.1–0.5 eq.) to minimize copper-induced degradation .

Q. How do crystallographic data inform the design of 2-methyl-1H-imidazole-based coordination polymers for catalytic applications?

  • Methodological Answer : Analyze Zn(II) coordination polymers (e.g., biphenylethene-4,4'-dicarboxylato bridges) for porosity (BET surface area >500 m²/g) and active site accessibility. Catalytic activity in CO₂ fixation correlates with Lewis acidity (Zn···O distances <2.1 Å). Enhance turnover frequency (TOF) by substituting 2-methyl groups with electron-withdrawing substituents (e.g., -NO₂) to polarize metal centers .

Q. What computational tools predict the ADMET profiles of 2-methyl-1H-imidazole acetic acid derivatives?

  • Methodological Answer : Use SwissADME for bioavailability predictions (LogP <3, TPSA >80 Ų). For toxicity, employ ProTox-II to assess hepatotoxicity (probability scores <0.6) and Ames mutagenicity. MD simulations (GROMACS) with lipid bilayers predict blood-brain barrier permeability (ΔGtransfer <0 kcal/mol) .

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